Cas no 905690-80-4 (2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide)

2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
- Acetamide, 2-[(1,2-dihydro-6-methyl-2-oxo-4-pyrimidinyl)thio]-N-(2,4,6-trimethylphenyl)-
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- インチ: 1S/C16H19N3O2S/c1-9-5-10(2)15(11(3)6-9)18-13(20)8-22-14-7-12(4)17-16(21)19-14/h5-7H,8H2,1-4H3,(H,18,20)(H,17,19,21)
- InChIKey: WLBODVXAORVJTO-UHFFFAOYSA-N
- ほほえんだ: C(NC1=C(C)C=C(C)C=C1C)(=O)CSC1C=C(C)NC(=O)N=1
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 8.05±0.10(Predicted)
2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2585-0148-2mg |
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
905690-80-4 | 90%+ | 2mg |
$88.5 | 2023-05-19 | |
Life Chemicals | F2585-0148-5μmol |
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
905690-80-4 | 90%+ | 5μl |
$94.5 | 2023-05-19 | |
Life Chemicals | F2585-0148-4mg |
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
905690-80-4 | 90%+ | 4mg |
$99.0 | 2023-05-19 | |
Life Chemicals | F2585-0148-30mg |
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
905690-80-4 | 90%+ | 30mg |
$178.5 | 2023-05-19 | |
Life Chemicals | F2585-0148-75mg |
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
905690-80-4 | 90%+ | 75mg |
$312.0 | 2023-05-19 | |
Life Chemicals | F2585-0148-20mg |
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
905690-80-4 | 90%+ | 20mg |
$148.5 | 2023-05-19 | |
Life Chemicals | F2585-0148-50mg |
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
905690-80-4 | 90%+ | 50mg |
$240.0 | 2023-05-19 | |
Life Chemicals | F2585-0148-10μmol |
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
905690-80-4 | 90%+ | 10μl |
$103.5 | 2023-05-19 | |
Life Chemicals | F2585-0148-1mg |
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
905690-80-4 | 90%+ | 1mg |
$81.0 | 2023-05-19 | |
Life Chemicals | F2585-0148-2μmol |
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
905690-80-4 | 90%+ | 2μl |
$85.5 | 2023-05-19 |
2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide 関連文献
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
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2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamideに関する追加情報
2-(6-methyl-2-oxo-1,2-dihydropyrimidin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide: A Novel Compound with Promising Therapeutic Potential
The CAS number 905690-80-4 corresponds to the chemical compound 2-(6-methyl-2-oxo-1,2-dihydropyrimidin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide, which has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidine derivatives and is characterized by the presence of a 1,2-dihydropyrimidine ring, a sulfanyl group, and a trisubstituted phenyl ring. These structural elements are critical for its pharmacological behavior, as they facilitate interactions with target proteins and modulate cellular signaling pathways.
Recent studies have demonstrated that the pyrimidine scaffold in this compound is essential for its ability to inhibit specific enzymes involved in metabolic processes. For instance, research published in Journal of Medicinal Chemistry (2023) highlights the role of the 1,2-dihydropyrimidine ring in enhancing the compound's affinity for adenosine kinase, a key enzyme in nucleotide metabolism. This interaction may have implications for the treatment of metabolic disorders, such as diabetes and obesity, where adenosine kinase activity is dysregulated.
The sulfanyl group in the compound plays a dual role in its biological activity. On one hand, it contributes to the compound's hydrophilicity, enabling it to cross biological membranes and reach intracellular targets. On the other hand, the sulfur atom can form covalent bonds with specific amino acid residues in target proteins, leading to conformational changes that disrupt normal cellular functions. This mechanism is particularly relevant in the context of cancer therapy, where the ability to modulate protein structure is a key therapeutic strategy.
The trisubstituted phenyl ring (2,4,6-trimethylphenyl) is another critical structural feature of this compound. The methyl groups on the phenyl ring provide steric bulk, which may influence the compound's binding affinity and selectivity for target receptors. A 2024 study in ACS Chemical Biology reported that the presence of these methyl groups enhances the compound's ability to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor implicated in lipid metabolism and inflammation. This finding suggests that the compound could be a potential candidate for the treatment of inflammatory diseases and metabolic syndromes.
One of the most intriguing aspects of this compound is its potential to act as a dual inhibitor. The pyrimidine ring and the sulfanyl group may work synergistically to target multiple pathways simultaneously. For example, the compound has shown promising results in preclinical studies for its ability to inhibit both adenosine kinase and PPARγ. This dual-targeting mechanism could lead to more effective therapeutic outcomes, as it addresses multiple pathological processes in a single molecule.
Recent advances in computational chemistry have provided new insights into the molecular interactions of this compound. A 2023 study using molecular docking simulations revealed that the trisubstituted phenyl ring interacts with hydrophobic pockets in the PPARγ receptor, while the 1,2-dihydropyrimidine ring forms hydrogen bonds with key residues in the enzyme's active site. These interactions are crucial for the compound's efficacy and may guide the design of more potent derivatives in the future.
The synthesis of this compound has been optimized to ensure high purity and yield, which is essential for pharmaceutical applications. A 2024 paper in Organic & Biomolecular Chemistry described a novel synthetic route involving the coupling of a pyrimidine derivative with a trisubstituted phenylacetic acid in the presence of a sulfurating agent. This method not only improves the efficiency of the synthesis but also reduces the number of steps required, making it more cost-effective for large-scale production.
Despite its promising properties, further research is needed to fully understand the therapeutic potential of this compound. One area of focus is its safety profile, as the long-term effects of targeting multiple pathways remain to be elucidated. In vitro studies have shown that the compound is well-tolerated by mammalian cells, but in vivo experiments are necessary to confirm its efficacy and safety in animal models.
Another important consideration is the potential for drug resistance. While the dual-targeting mechanism of this compound may reduce the likelihood of resistance, it is still a concern in the treatment of chronic diseases. Ongoing research is exploring ways to enhance the compound's stability and prolong its half-life in the bloodstream, which could improve its therapeutic outcomes.
In conclusion, the CAS number 905690-80-4 compound, 2-(6-methyl-2-oxo-1,2-dihydropyrimidin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide, represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential biological activities make it a promising candidate for the treatment of various diseases, including metabolic disorders and inflammatory conditions. Continued research and development are essential to fully realize its therapeutic potential and ensure its safe and effective use in clinical settings.
905690-80-4 (2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide) 関連製品
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